molecular formula C9H5Cl2N B101551 1,4-Dichloroisoquinoline CAS No. 15298-58-5

1,4-Dichloroisoquinoline

Cat. No. B101551
CAS RN: 15298-58-5
M. Wt: 198.05 g/mol
InChI Key: HAOKHVBZPIURMZ-UHFFFAOYSA-N
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Description

1,4-Dichloroisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and pharmaceuticals, and their derivatives often exhibit a wide range of biological activities. The dichloroisoquinoline structure implies the presence of two chlorine atoms on the isoquinoline ring, specifically at the 1 and 4 positions.

Synthesis Analysis

The synthesis of 1,4-dichloroisoquinoline derivatives has been explored through various methods. One approach involves the direct difunctionalization of isoquinoline, starting with a nucleophilic addition at the 1-position followed by an electrophilic trapping at the 4-position. This method can selectively yield different compounds by adjusting reaction parameters, and the use of C2Cl6 as an electrophile has been noted for its interesting features in the synthesis process . Another study reported the synthesis of 1,3,4-trisubstituted isoquinolines, which involves the direct lithiation at the C4 position of 1,3-dichloroisoquinoline. This intermediate can then be trapped with various electrophiles to produce 4-substituted-1,3-dichloroisoquinoline, which can be further elaborated to yield 1,3,4-trisubstituted isoquinoline .

Molecular Structure Analysis

The molecular structure of chloroisoquinoline derivatives has been characterized using various analytical techniques. For instance, novel chloroquinoline derivatives have been subjected to elementary analysis such as FT-IR, NMR, and Mass spectra using GCMS. Single crystal X-ray diffraction studies have also been executed to elucidate the structure of these compounds, revealing stabilizing interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts .

Chemical Reactions Analysis

The reactivity of chloroisoquinoline derivatives has been investigated in several studies. For example, chlorinated 3,4-dihydroisoquinolines have been synthesized and used as precursors for functionalized isoquinolines. The process involves aromatization through sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution . Additionally, the synthesis of dihydroisoquinolines through a C(sp3)-H activation/electrocyclization strategy has been reported, which is a valuable method for introducing structural diversity onto the isoquinoline motif .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dichloroisoquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms can affect the compound's reactivity, boiling point, and solubility. The synthesized compounds have been evaluated for various biological activities, such as antioxidant and anti-diabetic properties. For instance, chloroquinoline derivatives have shown promising results in reducing high glucose levels in the human body and exhibited good antioxidant activity . The interaction of these compounds with biological targets such as DNA has also been explored through fluorescence quenching studies and molecular docking analysis .

Scientific Research Applications

1. Cancer Treatment and Drug Repurposing

1,4-Dichloroisoquinoline derivatives like Chloroquine (CQ) and hydroxychloroquine (HCQ) have been explored extensively for their potential in cancer treatment. Studies suggest that these compounds, particularly when combined with conventional cancer treatments, can sensitize tumor cells to various drugs, thereby enhancing the therapeutic activity. The effects of these compounds are not limited to cancer cells but also extend to the tumor microenvironment. The ability of CQ and HCQ to inhibit autophagic flux is considered a significant anti-cancer mechanism. However, these compounds also influence other pathways, such as Toll-like receptor 9, p53, and the CXCR4-CXCL12 pathway in cancer cells, and have been observed to affect the tumor vasculature, cancer-associated fibroblasts, and the immune system within the tumor stroma (Verbaanderd et al., 2017).

2. Sensitization to Chemotherapy

The sensitization effect of CQ on breast cancer cells to chemotherapy has been a subject of interest. Research indicates that CQ enhances the efficacy of tumor cell killing by chemotherapeutic drugs and radiation. This effect has been observed to occur independently of autophagy inhibition, suggesting that while CQ may aid in cancer treatment in combination with other therapeutic drugs, its sensitizing effects can manifest through mechanisms other than autophagy inhibition (Maycotte et al., 2012).

3. Drug Design and Development

The structural scaffold of 1,4-Dichloroisoquinoline, especially that of CQ and its derivatives, has inspired the design and development of novel compounds and compositions for managing various infectious and noninfectious diseases. The chemical structures and potential therapeutic applications of these novel compounds, based on the 1,4-Dichloroisoquinoline scaffold, have been explored to maximize their intrinsic value and address issues like drug resistance (Njaria et al., 2015).

4. Synthesis of Novel Compounds

Research has focused on synthesizing new compounds using 1,3-dichloroisoquinoline, which is structurally similar to 1,4-Dichloroisoquinoline. These synthetic endeavors aim to create compounds with specific properties, such as axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, which have potential applications in various scientific fields (Grande-Carmona et al., 2015).

Safety And Hazards

1,4-Dichloroisoquinoline is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,4-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKHVBZPIURMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348826
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloroisoquinoline

CAS RN

15298-58-5
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Nuvole, GA Pinna - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
The as yet unknown 1‐amino‐4‐chloroisoquinoline was synthesised from 1,4‐dichloroisoquinoline through the 1‐phenoxy‐4‐chloro derivative. This procedure was also suitable for …
Number of citations: 14 onlinelibrary.wiley.com
M Robison, B Robison - The Journal of Organic Chemistry, 1958 - ACS Publications
As part of an investigation2· 3 of the rearrangement of isoquinoline-W-oxides, attempts were made to prepare l-chloroisoquinoline-A-oxide by the reaction of 1-chloroisoquinoline with …
Number of citations: 10 pubs.acs.org
RD Haworth, S Robinson - Journal of the Chemical Society (Resumed …, 1948 - pubs.rsc.org
… When shaken with 2~-hydrochloric acid a residue of 1 : 4-dichloroisoquinoline, mp 89" (Found : C1, 35.3. Calc. for C,H5NCl2 : C1, 35.8%) (Gabriel, Ber., 1886, 19, 2354), was collected. …
Number of citations: 97 pubs.rsc.org
D Morgan - The Journal of Organic Chemistry, 1958 - ACS Publications
Sodium methazonate was prepared using part of the pro-cedure described by Meister1 for the preparation of the acid. Nitromethane (8.5 ml.) was run in small portions into a cold stirred …
Number of citations: 6 pubs.acs.org
D Morrison - The Journal of Organic Chemistry, 1958 - ACS Publications
The preparative reaction is then analogous tothe addition of other active hydrogen compounds to the azo ester double bond2· 3 and to the addition of dialkyl phosphites to the reactive …
Number of citations: 66 pubs.acs.org
MM Robison, BL Robison - Journal of the American Chemical …, 1958 - ACS Publications
Rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride produces mainly 3-chloro-4-acetoxyisoquinoline and very little 3-chloroisocarbostyril. Other oxides studied …
Number of citations: 26 pubs.acs.org
A Van Veldhuizen, M Van Dijk… - Organic Magnetic …, 1980 - Wiley Online Library
Chemical shifts and substituent chemical shift (SCS) effects are reported for 21 monosubstituted iso‐quinolines, carrying a halogeno, amino, piperidino or ethoxy group in position 1, 3 …
GS Sidhu, S Naqui, DS Iyengar - Journal of Heterocyclic …, 1966 - Wiley Online Library
s‐Triazolo[3,4‐a]isoquinoline (II) and its 3‐methyl analogue (III) have been synthesized from 1‐isoquinolylhydrazine (I) by cyclisation with formic and acetic acid. The 3‐hydroxy …
Number of citations: 23 onlinelibrary.wiley.com
RH Manske - Chemical Reviews, 1942 - ACS Publications
This review deals with (o) systematization of all reactions which leadto the synthesis of the isoquinoline nucleus,(6) the reactions of isoquinolines which are characteristic of the nucleus, …
Number of citations: 33 pubs.acs.org
R Wetzel, F Eckstein - The Journal of Organic Chemistry, 1975 - ACS Publications
R1 r2 R3 R4 Compd 7c yield3 Compd Yield, mg"(%) ch3 ch3 HH 36 44 4 135 (70) ch3 CH3 D D5c 40 6 32 (45) cd3 cd3 HHT 35 8 85 (44) ch3ch2 ch3 HH 9s 44 10 580 (85) ch3 ch3 …
Number of citations: 33 pubs.acs.org

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